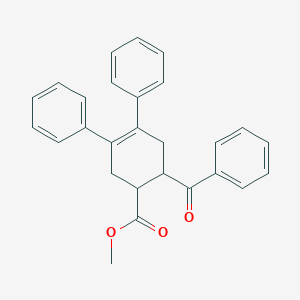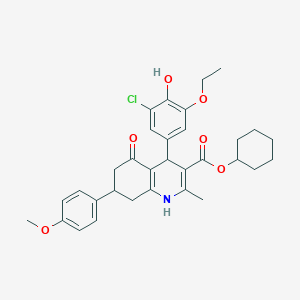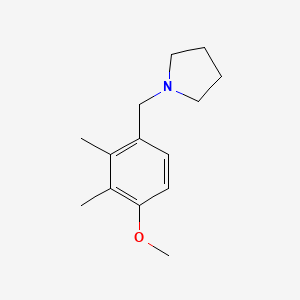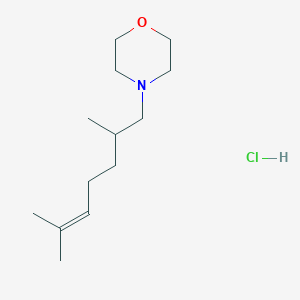
methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate, also known as Methyl 3-cyclohexene-1-carboxylate, is a compound used in scientific research for its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate is not fully understood, but it is believed to inhibit cell proliferation by interfering with the cell cycle and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate has been shown to have low toxicity in normal cells, indicating its potential as a selective anti-cancer agent. It has also been shown to exhibit anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate in lab experiments is its potential as a selective anti-cancer agent, which could lead to the development of more effective and targeted cancer treatments. However, its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications.
Zukünftige Richtungen
Future research on methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate could focus on its potential as a therapeutic agent for specific types of cancer, as well as its potential applications in other areas of medicinal chemistry. Further studies could also explore its mechanism of action and potential side effects, as well as its potential interactions with other drugs and therapies. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate.
Synthesemethoden
Methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate can be synthesized through a multi-step process involving the reaction of cyclohexanone with benzaldehyde, followed by the reaction with benzoyl chloride and then methyl chloroformate. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Methyl 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate 6-benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate has been studied for its potential applications in medicinal chemistry, particularly as a potential anti-cancer agent. It has been shown to exhibit cytotoxicity against certain cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
methyl 6-benzoyl-3,4-diphenylcyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O3/c1-30-27(29)25-18-23(20-13-7-3-8-14-20)22(19-11-5-2-6-12-19)17-24(25)26(28)21-15-9-4-10-16-21/h2-16,24-25H,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRLJTSVUMUEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=C(CC1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-chlorophenyl)-N-(4-fluorobenzyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5177637.png)



![1-[(2-methylphenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B5177670.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5177673.png)


![{1-(3-phenyl-2-propyn-1-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5177693.png)
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5177708.png)

![methyl 4-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5177730.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5177736.png)
![N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B5177744.png)